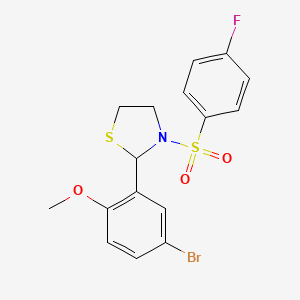
2-(5-Bromo-2-methoxyphenyl)-3-((4-fluorophenyl)sulfonyl)thiazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Bromo-2-methoxyphenyl)-3-((4-fluorophenyl)sulfonyl)thiazolidine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of bromine, methoxy, and fluorophenyl groups further enhances its chemical reactivity and potential utility in research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-methoxyphenyl)-3-((4-fluorophenyl)sulfonyl)thiazolidine typically involves multiple steps, starting with the preparation of the thiazolidine ring One common method involves the reaction of a suitable thioamide with an α-halo ketone under basic conditions to form the thiazolidine core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the demands of large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Bromo-2-methoxyphenyl)-3-((4-fluorophenyl)sulfonyl)thiazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield corresponding reduced products.
Substitution: The bromine atom in the 5-bromo-2-methoxyphenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazolidine derivatives.
Substitution: Substituted thiazolidine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(5-Bromo-2-methoxyphenyl)-3-((4-fluorophenyl)sulfonyl)thiazolidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(5-Bromo-2-methoxyphenyl)-3-((4-fluorophenyl)sulfonyl)thiazolidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the bromine, methoxy, and fluorophenyl groups can enhance its binding affinity and specificity for these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5-Bromo-2-methoxyphenyl)(4-fluorophenyl)methanamine
- (5-Bromo-2-methoxyphenyl)(2-bromo-4-fluorophenyl)methanamine
Uniqueness
Compared to similar compounds, 2-(5-Bromo-2-methoxyphenyl)-3-((4-fluorophenyl)sulfonyl)thiazolidine stands out due to its thiazolidine ring structure, which imparts unique chemical reactivity and potential biological activity. The combination of bromine, methoxy, and fluorophenyl groups further distinguishes it from other related compounds, offering a broader range of applications and potential benefits in various fields of research and industry.
Eigenschaften
IUPAC Name |
2-(5-bromo-2-methoxyphenyl)-3-(4-fluorophenyl)sulfonyl-1,3-thiazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrFNO3S2/c1-22-15-7-2-11(17)10-14(15)16-19(8-9-23-16)24(20,21)13-5-3-12(18)4-6-13/h2-7,10,16H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKWFEDRIPPAPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C2N(CCS2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrFNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-ethoxyphenoxy)ethanone](/img/structure/B2679456.png)
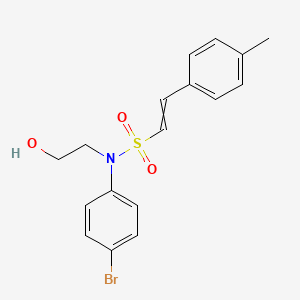
![4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-4-fluorocyclohexane-1-carboxylic acid](/img/structure/B2679459.png)
![(E)-4-(Dimethylamino)-N-[[1-[(3-fluorophenyl)methyl]-1,2,4-triazol-3-yl]methyl]but-2-enamide](/img/structure/B2679460.png)
![(5-Bromo-pyridin-3-yl)-(4-cyclobutyl-[1,4]diazepan-1-yl)-methanone](/img/structure/B2679461.png)
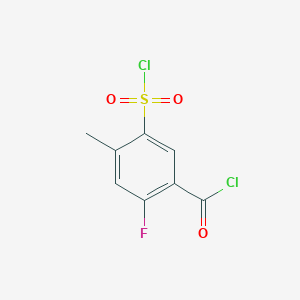
![5-chloro-N-[4'-(5-chloro-2-nitrobenzamido)-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl]-2-nitrobenzamide](/img/structure/B2679463.png)
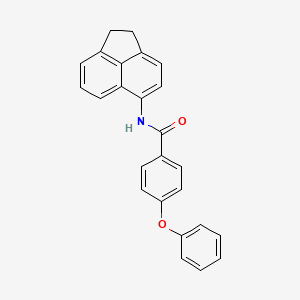
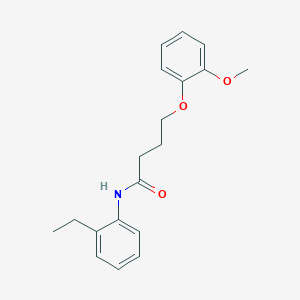
![5-methyl-N-[(4-methylphenyl)methyl]-7-(pyrrolidine-1-carbonyl)thieno[3,4-d]pyrimidin-4-amine](/img/structure/B2679468.png)
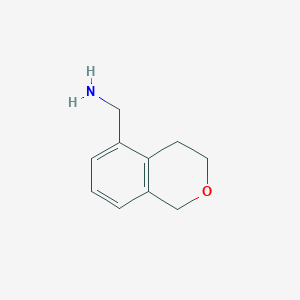
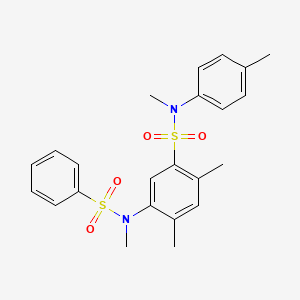
![2-Chloro-N-[2-(3-hydroxy-2-oxo-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2679472.png)
![N-(2-Methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)acetamide](/img/structure/B2679478.png)
